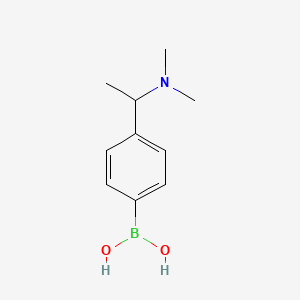

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid

Overview

Description

“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is a type of boronic acid that is used in organic synthesis . It is also known as 4-N,N-Dimethylaminobenzeneboronic acid, 4-N,N-Dimethylphenylboronic acid, 4-Dimethylaminobenzeneboronic acid, p-(Dimethylamino)-benzeneboronic acid, [4-(Dimethylamino)phenyl-1-yl]boronic acid, and [4-(Dimethylamino)phenyl]boric acid .

Synthesis Analysis

Boronic acids, such as “(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid”, are commonly used in organic synthesis . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .

Molecular Structure Analysis

The linear formula for “(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is (CH3)2NC6H4B(OH)2 . The molecular weight of this compound is 193.05 .

Chemical Reactions Analysis

“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .

Physical And Chemical Properties Analysis

“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is a solid substance . It should be stored at a temperature of 28 C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reaction

This compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method, which is widely used in organic synthesis to create carbon-carbon bonds between two different organic compounds.

Nickel-Catalyzed Cross-Coupling Reaction

It is also used in nickel-catalyzed cross-coupling reactions . These reactions are similar to the Suzuki-Miyaura coupling but use nickel instead of palladium as the catalyst.

Rhodium-Catalyzed Asymmetric Addition Reactions

The compound is used in rhodium-catalyzed asymmetric addition reactions . These reactions involve the addition of a nucleophile to a prochiral or racemic substrate in the presence of a chiral catalyst, resulting in a product with one or more new stereocenters.

Palladium-Catalyzed C-OH Bond Activation

It is used in palladium-catalyzed C-OH bond activation . This process involves the cleavage of a carbon-oxygen bond in an organic compound by a palladium catalyst.

Preparation of Push-Pull Arylvinyldiazine Chromophores

The compound is used in the preparation of push-pull arylvinyldiazine chromophores . These chromophores are used in various applications, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.

Strong Multiphoton-Excited Blue Photoluminescence

It is used in the synthesis of compounds that exhibit strong multiphoton-excited blue photoluminescence . This property is useful in the development of materials for optoelectronic devices.

Ligand-Free Suzuki Reaction

The compound is used in ligand-free Suzuki reactions . This is a variant of the Suzuki-Miyaura coupling that does not require the use of a ligand.

Preparation of Benzothiadiazole-Based Fluorophores

It is used in the preparation of benzothiadiazole-based fluorophores . These fluorophores are used in various applications, including biological imaging and chemical sensing.

Mechanism of Action

Target of Action

The primary target of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared . Its absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.

Result of Action

The primary molecular effect of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can result in the synthesis of a wide range of organic compounds . The cellular effects of these compounds would depend on their specific structures and properties.

Action Environment

The action of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign . .

Safety and Hazards

“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is harmful if swallowed .

Future Directions

Boronic acids, such as “(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs using boronic acids .

properties

IUPAC Name |

[4-[1-(dimethylamino)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14/h4-8,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQIQQHUDZSBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101236754 | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid | |

CAS RN |

1142944-79-3 | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142944-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone](/img/structure/B1440155.png)

![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)

![{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1440172.png)